

Application Notes and Protocols: Generating a PSMA4 Knockout Mouse Model

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Introduction

Proteasome 20S Subunit Alpha 4 (PSMA4) is an essential protein that forms a core component of the 20S proteasome complex.[1][2] This complex is the catalytic core of the 26S proteasome, the primary machinery for non-lysosomal protein degradation in eukaryotic cells. [3] The proteasome plays a critical role in cellular homeostasis by breaking down misfolded, damaged, or unneeded proteins, thereby regulating numerous cellular processes including the cell cycle, signal transduction, and antigen presentation.[2][4] PSMA4, as one of the seven alpha subunits, is integral to forming the heptameric alpha rings that control substrate entry into the proteasome's catalytic chamber.[4]

Generating a PSMA4 knockout mouse model provides an invaluable tool for investigating the in-vivo consequences of disrupted proteasome function. Such a model can elucidate the role of PSMA4 in development, health, and disease, and serve as a platform for studying pathologies linked to impaired protein degradation and for the development of novel therapeutic strategies.

This document provides detailed protocols for generating and validating a PSMA4 knockout mouse model using two primary methodologies: CRISPR/Cas9-mediated genome editing and homologous recombination in embryonic stem (ES) cells.

Strategy Selection: CRISPR/Cas9 vs. Homologous Recombination



The choice between CRISPR/Cas9 and traditional homologous recombination depends on factors like speed, cost, desired precision, and available resources. CRISPR/Cas9 is a faster and more direct method, while homologous recombination allows for more complex allele modifications.[5][6][7][8]

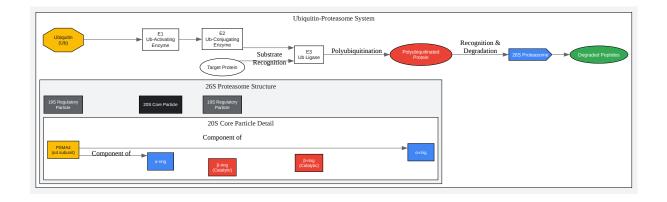
| Feature | CRISPR/Cas9-mediated Knockout | Homologous Recombination in ES Cells |
|--------------------|---|--|
| Principle | Direct injection of nuclease components (Cas9 and sgRNA) into zygotes to create double-strand breaks, leading to gene disruption via NHEJ.[9] | Introduction of a targeting vector into ES cells to replace the target gene with a selectable marker via homologous recombination. [10][11] |
| Timeline | Relatively fast (Founder mice in ~3-4 months) | Lengthy (Founder mice in ~9- 12 months) |
| Efficiency | High efficiency of generating founders with targeted mutations.[6] | Lower efficiency, requiring extensive screening of ES cell clones.[12] |
| Cost | Generally lower cost due to reduced ES cell culture and screening. | Higher cost associated with extensive cell culture, vector construction, and screening. |
| Complexity | Technically demanding microinjection, but simpler molecular biology.[5] | Complex vector design and construction, extensive ES cell culture and screening.[13] |
| Off-Target Effects | Potential for off-target mutations that must be screened for. | Generally very low to no off-target effects. |

The Role of PSMA4 in the Ubiquitin-Proteasome System

PSMA4 is a structural subunit of the 20S proteasome core, which associates with 19S regulatory particles to form the 26S proteasome. This complex recognizes and degrades



proteins tagged with ubiquitin.



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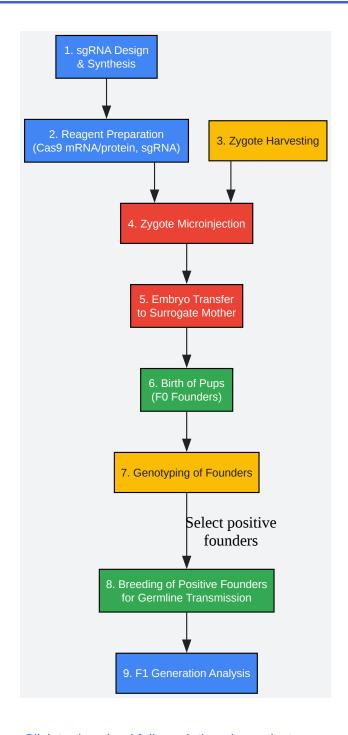
Caption: Role of PSMA4 within the 26S Proteasome complex.

Section 1: CRISPR/Cas9-Mediated Knockout Mouse Generation

This method involves the direct delivery of CRISPR-Cas9 reagents into mouse zygotes to generate targeted mutations.[5]

Experimental Workflow: CRISPR/Cas9 Method





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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: sgRNA Design and Synthesis for PSMA4

• Target Selection: Obtain the mouse Psma4 genomic sequence from NCBI or Ensembl.

Identify a critical exon early in the coding sequence. Targeting an early exon is more likely to result in a null allele due to frameshift mutations.



- sgRNA Design: Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide sgRNA sequences within the target exon.[6] These tools predict on-target efficiency and potential off-target sites. Select 2-3 sgRNAs with high predicted efficiency and low off-target scores. A common target motif is 5'-N(20)NGG-3' for S. pyogenes Cas9.
- Synthesis: Synthesize the selected sgRNAs using an in vitro transcription kit (e.g., MEGAshortscript T7 Kit) or order commercially synthesized sgRNAs for higher purity.
- Validation (Optional but Recommended): Test the cleavage efficiency of the synthesized sgRNAs in a mouse cell line using a T7 Endonuclease I or similar mismatch cleavage assay.

Protocol 1.2: Zygote Microinjection

- Animal Preparation: Superovulate female mice (e.g., C57BL/6N strain) with hormone injections (PMSG followed by hCG) and mate them with stud males.
- Zygote Collection: Harvest fertilized zygotes from the oviducts of the superovulated females.
- Injection Mix Preparation: Prepare the microinjection mix containing Cas9 mRNA (or protein) and the validated sgRNA(s) in an appropriate injection buffer.[5] A typical concentration is 100 ng/μL for Cas9 mRNA and 50 ng/μL for sgRNA.
- Microinjection: Under a microscope, inject the mix into the cytoplasm or pronucleus of the collected zygotes.[6][7]
- Culture: Culture the injected embryos overnight to the two-cell stage.

Protocol 1.3: Founder Identification and Germline Transmission

- Embryo Transfer: Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.[6]
- Birth and Weaning: Pups (F0 founders) are typically born 19-21 days after transfer. Wean and ear-tag the pups at ~3 weeks of age.



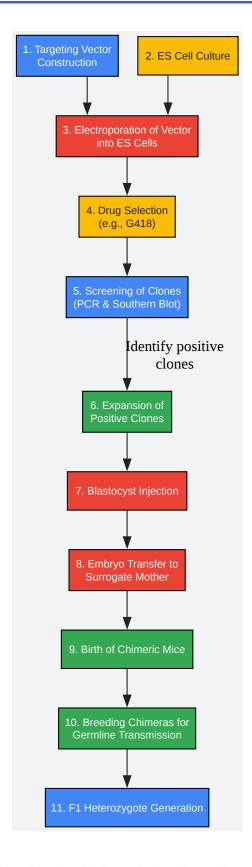
- Genotyping: Collect a small tail or ear biopsy for genomic DNA extraction. Use PCR
 amplification of the target region followed by Sanger sequencing or a mismatch cleavage
 assay to identify founders carrying mutations (indels).
- Breeding: Mate founder mice with confirmed mutations to wild-type mice to test for germline transmission of the knockout allele.
- F1 Analysis: Genotype the F1 offspring to confirm the transmission of the specific allele from the F0 founder. Heterozygous F1 mice can then be intercrossed to generate homozygous PSMA4 knockout mice.

Section 2: Homologous Recombination in Embryonic Stem (ES) Cells

This traditional method involves modifying the target gene in pluripotent ES cells, which are then used to create a chimeric mouse.[14][15]

Experimental Workflow: Homologous Recombination Method





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Caption: Workflow for generating knockout mice via homologous recombination.



Protocol 2.1: Targeting Vector Design

- Gene Structure Analysis: Obtain the genomic structure of the mouse Psma4 gene.
- Vector Design: Design a replacement-type targeting vector. The vector should contain:
 - 5' and 3' Homology Arms: Several kilobases (kb) of genomic sequence flanking the target exon(s) to be deleted.
 - Positive Selection Cassette: A drug resistance gene, such as neomycin (neo), flanked by FRT sites. This replaces the target exon(s).
 - Negative Selection Cassette: A gene like thymidine kinase (tk) placed outside the homology arms to select against random integration.
- Vector Construction: Use standard molecular cloning techniques to assemble the targeting vector. Linearize the vector before electroporation.

Protocol 2.2: ES Cell Electroporation and Selection

- ES Cell Culture: Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in feeder-free conditions with LIF.
- Electroporation: Harvest ES cells and electroporate them with the linearized targeting vector.
 [16] Common parameters are 230-250 V and 500 μF.[16][17]
- Drug Selection: Plate the electroporated cells and begin positive-negative selection after 24-48 hours.[10]
 - Positive Selection: Add G418 (for the neo cassette) to the culture medium to select for cells that have incorporated the vector.
 - Negative Selection: Add Ganciclovir to select against cells with random vector integration (which would retain the tk cassette).
- Clone Picking: After 7-10 days of selection, individual drug-resistant colonies will be visible. Pick these colonies and expand them in 96-well plates.



Protocol 2.3: Screening and Chimera Generation

- Screening: Screen the expanded ES cell clones to identify those with the correct homologous recombination event. This is typically a two-step process:
 - PCR Screening: Use PCR with one primer inside the selection cassette and one primer in the genomic DNA outside the homology arm to quickly identify potentially positive clones.
 [10]
 - Southern Blot Confirmation: Confirm the PCR-positive clones using Southern blotting to verify the correct targeting event and rule out additional random integrations.[11]
- Blastocyst Injection: Inject the confirmed ES cell clones into blastocysts from a donor mouse (e.g., from an albino C57BL/6-c(Brd) strain to easily visualize chimerism if the ES cells are from an agouti strain like 129).[18]
- Chimera Generation: Transfer the injected blastocysts to pseudopregnant females. The
 resulting offspring will be chimeras, composed of cells from both the host blastocyst and the
 injected ES cells.
- Germline Transmission: Breed high-percentage male chimeras with wild-type females.
 Agouti-colored offspring (if using the 129/B6 system) indicate germline transmission of the
 ES cell genome. Genotype these offspring to confirm the presence of the knockout allele.[18]

Section 3: Model Validation and Characterization Protocol 3.1: Genotyping by PCR

This protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) mice. A three-primer PCR strategy is often employed.

- Primer Design:
 - Forward Primer (Fwd): Binds to the genomic region upstream of the deleted exon.
 - Wild-Type Reverse Primer (WT-Rev): Binds within the deleted exon.
 - Mutant Reverse Primer (Mut-Rev): Binds within the selection cassette.



- PCR Reaction: Perform PCR on genomic DNA from tail biopsies.
- Gel Electrophoresis: Separate the PCR products on an agarose gel.
 - Wild-type (+/+): Will only show a band from the Fwd and WT-Rev primers.
 - Homozygous (-/-): Will only show a band from the Fwd and Mut-Rev primers.
 - Heterozygous (+/-): Will show both the wild-type and mutant bands.[19]

| Genotype | Fwd + WT-Rev Product | Fwd + Mut-Rev Product |
|--------------------|----------------------|-----------------------|
| Wild-Type (+/+) | Present | Absent |
| Heterozygous (+/-) | Present | Present |
| Homozygous (-/-) | Absent | Present |

Protocol 3.2: Validation by Southern Blot

Southern blotting provides definitive confirmation of correct gene targeting.[10][11]

- Genomic DNA Digestion: Digest ~10-15 µg of genomic DNA from wild-type, heterozygous, and homozygous mice with a suitable restriction enzyme. The enzyme should cut outside the targeting region.
- Gel Electrophoresis: Separate the digested DNA on a large agarose gel.[20]
- Transfer: Transfer the DNA from the gel to a nylon membrane.
- Probe Hybridization: Design a probe that binds to a region outside the homology arms. Label the probe (e.g., with 32P) and hybridize it to the membrane.
- Detection: Wash the membrane and expose it to X-ray film. The wild-type and knockout alleles will produce different-sized bands due to the deletion of the target exon and insertion of the selection cassette.



Protocol 3.3: Confirmation of Protein Knockout by Western Blot

This protocol confirms the absence of the PSMA4 protein in knockout animals.[21]

- Protein Extraction: Isolate total protein from relevant tissues (e.g., liver, spleen, brain) of wildtype, heterozygous, and homozygous mice.
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) by SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Primary Antibody: Incubate the membrane with a primary antibody specific for PSMA4 overnight at 4°C.
 - Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands
 using an imaging system.[22] The band corresponding to PSMA4 should be present in wildtype samples and absent in homozygous knockout samples.

Phenotypic Analysis

Once the PSMA4 knockout model is validated, a comprehensive phenotypic analysis should be performed. This can involve a tiered approach starting with general health and progressing to more specific tests.[23] Large-scale programs like the International Mouse Phenotyping Consortium (IMPC) provide standardized pipelines for assessing various physiological



systems, including cardiovascular, metabolic, neurological, and immunological functions.[24] [25] Given the fundamental role of the proteasome, a PSMA4 knockout may be embryonically lethal, which would require the analysis of heterozygous mice and timed embryo dissections. [14][26]

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